Nonoxinol
Overview
Description
Mechanism of Action
Target of Action
Nonoxinol, also known as Nonoxynol-9 (N-9), is primarily used as a spermicide . Its primary targets are the sperm cells, specifically the lipids in the membranes of the acrosome and the midpiece of the sperm . These structures play a crucial role in the fertilization process, and their disruption leads to the immobilization and death of the sperm cells .
Mode of Action
This compound interacts with the lipids in the membranes of the acrosome and the midpiece of the sperm . This interaction results in the lysis of the sperm membranes, causing the acrosome, neck, and midpiece of the spermatozoa to loosen and detach . This process results in the immobilization and death of the sperm cells, preventing fertilization .
Biochemical Pathways
It is known that this compound acts as a surfactant, disrupting the lipid membranes of sperm cells This disruption likely affects multiple biochemical pathways within the sperm cells, leading to their death
Result of Action
The primary result of this compound’s action is the immobilization and death of sperm cells . By disrupting the membranes of the sperm cells, this compound prevents the sperm from reaching and fertilizing the egg . This makes this compound an effective contraceptive when used correctly .
Biochemical Analysis
Biochemical Properties
Nonoxinol interacts with the lipids in the membranes of the acrosome and the midpiece of the sperm . This interaction results in the lysis of the sperm membranes; the acrosome, neck, and midpiece of the spermatozoa are loosened and then detached, which results in their immobilization and death .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. As a spermicide, it immobilizes, inactivates, damages, and/or kills sperms without eliciting systemic effects . This property of this compound is utilized in various contraceptive products .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the lipids in the membranes of the acrosome and the midpiece of the sperm . This interaction leads to the lysis of the sperm membranes, causing the acrosome, neck, and midpiece of the spermatozoa to loosen and then detach, resulting in their immobilization and death .
Temporal Effects in Laboratory Settings
It is known that this compound has been in use for more than 30 years as an over-the-counter (OTC) drug in creams, gels, foams, and condom lubricants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonoxinol is typically synthesized by the alkylation of phenol with nonylphenol, followed by the addition of ethylene oxide. The reaction involves the following steps:
Alkylation: Nonylphenol is produced by reacting phenol with nonene in the presence of an acid catalyst.
Ethoxylation: Nonylphenol is then reacted with ethylene oxide under controlled conditions to produce this compound
Industrial Production Methods
Industrial production of this compound involves large-scale ethoxylation processes where nonylphenol is continuously reacted with ethylene oxide in the presence of a catalyst. The process is optimized to control the degree of ethoxylation, which determines the properties of the final product .
Chemical Reactions Analysis
Nonoxinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can undergo substitution reactions where the ethoxylate chain is modified
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Nonoxinol has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and enhance reaction rates.
Biology: Employed in cell biology studies to disrupt cell membranes and study membrane dynamics.
Medicine: Widely used as a spermicide in contraceptive products. .
Industry: Utilized in the formulation of cleaning agents, detergents, and personal care products due to its surfactant properties
Comparison with Similar Compounds
Nonoxinol is often compared with other nonionic surfactants such as:
Octoxynol-9: Similar in structure but with a shorter ethoxylate chain.
Triton X-100: Another nonionic surfactant with a different hydrophobic group.
Polysorbates: A class of nonionic surfactants with different hydrophilic and hydrophobic groups.
This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective as a spermicide and surfactant .
Properties
IUPAC Name |
2-(4-nonylphenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXGUCNZFCVULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26027-38-3 | |
Record name | Polyethylene glycol mono(4-nonylphenyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26027-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4058601 | |
Record name | 4-nonylphenol ethoxylate | |
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Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethoxylated pentadecanol is a colorless to yellow liquid with a pleasant odor. Mixes slowly with water. Freezing point is 59 °F. (USCG, 1999), Liquid, Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes; [HSDB], Liquid; [Sigma-Aldrich MSDS], Yellow liquid with a mild odor; [Dow Chemical MSDS] | |
Record name | ETHOXYLATED PENTADECANOL | |
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Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched | |
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Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy- | |
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Record name | Nonoxynol | |
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Record name | C11-15 Pareth-20 | |
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Record name | Poly(oxy-1,2-ethanediyl), alpha-(4-nonylphenyl)-omega-hydroxy-, branched | |
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Boiling Point |
Very high (USCG, 1999) | |
Record name | ETHOXYLATED PENTADECANOL | |
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Flash Point |
470 °F (USCG, 1999) | |
Record name | ETHOXYLATED PENTADECANOL | |
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Solubility |
Solubility in water: >1,000 mg/L /Poly (degree of polymerization=10) oxyethylene para-nonylphenyl/, Lower adducts (n<6): soluble in oil; higher adducts: soluble in water | |
Record name | NONOXYNOLS | |
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Density |
1.007 at 59 °F (USCG, 1999) - Denser than water; will sink | |
Record name | ETHOXYLATED PENTADECANOL | |
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Vapor Pressure |
6.69X10-13 mm Hg at 25 °C (estimated physical properties based upon 5 ethoxylates) | |
Record name | NONOXYNOLS | |
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Color/Form |
Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes | |
CAS No. |
68131-40-8, 104-35-8, 127087-87-0, 26027-38-3 | |
Record name | ETHOXYLATED PENTADECANOL | |
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Record name | 4-Nonylphenol monoethoxylate | |
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Record name | Nonoxinol | |
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Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched | |
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Record name | Alcohols, C11-15-secondary, ethoxylated | |
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Record name | 4-nonylphenol ethoxylate | |
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Record name | 4-Nonylphenol, ethoxylated | |
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Record name | 4-Nonylphenol, branched, ethoxylated | |
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Record name | Alcohols, C11-15-secondary, ethoxylated | |
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Record name | 4-Nonylphenol, branched, ethoxylated (CAS: 127087-87-0) | |
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Record name | 2-(p-Nonylphenoxy)ethanol | |
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Record name | NONOXYNOLS | |
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Melting Point |
59 °F (USCG, 1999) | |
Record name | ETHOXYLATED PENTADECANOL | |
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